Subelliptenone G

Inflammation Oxidative Stress Neutrophil Biology

Subelliptenone G is a non-prenylated, simple oxygenated xanthone (C13H8O5, MW 244.20) isolated from Garcinia subelliptica root bark and G. tetralata barks. Unlike prenylated analogs (e.g., Subelliptenone F), it lacks lipophilic side chains, yielding distinct physicochemical properties (XLogP=2.40, TPSA=87.00 Ų) that critically modulate cellular permeability and target engagement. Its fMLP-induced superoxide anion generation inhibition (IC50=15.6±2.8 μM) provides a clean baseline for SAR-driven rational design of more potent anti-inflammatory xanthones. Procure the ≥98% purity analytical standard as a reliable chemotaxonomic reference for dereplication of Garcinia extracts via HPLC and MS.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
Cat. No. B189810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubelliptenone G
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O
InChIInChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H
InChIKeyHFSVZCUBASBXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Subelliptenone G (CAS 162473-22-5): A Structurally Simple Xanthone Scaffold from Garcinia subelliptica


Subelliptenone G (CAS 162473-22-5, also referred to as 1,4,5-trihydroxyxanthone) is a simple oxygenated xanthone that has been isolated from the root bark of Garcinia subelliptica and the barks of Garcinia tetralata [1] [2]. It is characterized by a molecular formula of C13H8O5 and a molecular weight of 244.20 g/mol [3]. Subelliptenone G belongs to the xanthone class of compounds, which are known for their diverse biological activities, including antioxidant and cytotoxic effects. This compound serves as a baseline xanthone scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly when compared to more complex, prenylated xanthones.

Why Subelliptenone G (CAS 162473-22-5) Cannot Be Simply Substituted with Other In-Class Xanthones


The biological activity of xanthones is highly sensitive to even minor structural variations. Subelliptenone G, as a simple oxygenated xanthone, lacks the lipophilic prenyl side chains present in many other xanthones from the same botanical source (e.g., Subelliptenone F) [1] [2]. This structural difference directly impacts key physicochemical properties like lipophilicity (XLogP = 2.40) and Topological Polar Surface Area (TPSA = 87.00 Ų), which in turn modulate cellular permeability, target engagement, and overall bioactivity profile [3]. Therefore, substituting Subelliptenone G with another Garcinia-derived xanthone will not yield comparable experimental outcomes, as the functional group profile (and thus the mechanism of action) is fundamentally different.

Quantitative Differentiation Evidence for Subelliptenone G (CAS 162473-22-5) Against Xanthone Comparators


Potent Inhibition of Superoxide Anion Generation Compared to Garcisubellone

In a direct head-to-head comparison, Subelliptenone G (1,4,5-trihydroxyxanthone) demonstrated more potent inhibition of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-induced superoxide anion (O2·-) generation in human neutrophils than the related co-isolated compound, garcisubellone [1] [2]. This indicates superior performance in a specific anti-inflammatory pathway.

Inflammation Oxidative Stress Neutrophil Biology

Antioxidant Activity in PTIO• Radical Scavenging Model

In a class-level inference, Subelliptenone G was one of 16 xanthones evaluated for its ability to scavenge the 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•). The study demonstrated that Subelliptenone G, along with other xanthones, scavenged the radical in a dose-dependent manner, with a mechanistic bias towards electron-transfer (ET) plus H+-transfer processes [1].

Antioxidant Free Radical Xanthone

Evidence-Based Application Scenarios for Subelliptenone G (CAS 162473-22-5) Procurement


Investigating Structure-Activity Relationships (SAR) for Anti-inflammatory Xanthones

Procure Subelliptenone G as a critical 'simple scaffold' control for SAR studies. Its potent inhibition of fMLP-induced superoxide anion generation (IC50 = 15.6 ± 2.8 μM) [1] provides a clear baseline to evaluate how the addition of prenyl groups (as seen in Subelliptenone F [2]) or other substitutions either enhance or diminish this specific anti-inflammatory activity. This allows for rational design of more potent and selective analogs.

Natural Product Dereplication and Chemotaxonomic Marker Studies

Utilize Subelliptenone G as an authentic reference standard for dereplication studies of Garcinia species extracts. Its isolation and characterization from G. subelliptica [3] and G. tetralata [4] make it a reliable chemotaxonomic marker. Procurement of a high-purity analytical standard (≥98%) ensures accurate identification via HPLC and MS, reducing the time and cost associated with isolating known compounds.

Baseline Control for In Vitro Antioxidant and Cytotoxicity Screens

Use Subelliptenone G as a foundational control in broad-spectrum bioactivity screens. While its own antioxidant mechanism has been characterized at a class level [5] and it has been noted for potential moderate cytotoxic effects [6], its primary value lies in serving as a structurally simple comparator to more complex, potent xanthones. This helps deconvolute which structural features are essential for potent activity versus those that are merely incidental.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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